N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a fluorophenyl group and a methoxytetrahydrothiopyran moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylamine and the 4-methoxytetrahydrothiopyran intermediates. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide to amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the methoxytetrahydrothiopyran moiety can modulate the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- 2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- 4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
Uniqueness
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-21-15(6-8-22-9-7-15)10-17-13(19)14(20)18-12-4-2-11(16)3-5-12/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKBTBHIMGQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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